Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
“Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the CAS Number: 2007919-75-5 . It has a molecular weight of 336.41 . The IUPAC name for this compound is tert-butyl (1R,2S,5R)-2- ( ( (5-fluoropyridin-2-yl)oxy)methyl)-8-azabicyclo [3.2.1]octane-8-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C18H25FN2O3 . It contains a bicyclic structure, a fluoropyridinyl group, and a tert-butyl ester group . The InChI key for this compound is JJKONTFXNFFKQB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.407 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 422.5±25.0 °C at 760 mmHg . The compound should be stored at 0-8 C .Scientific Research Applications
Synthesis and Molecular Structure
Research has focused on synthesizing and characterizing bicyclic structures similar to the one . For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, characterized using NMR spectroscopy and high-resolution mass spectrometry. Its structure was determined via single crystal X-ray diffraction analysis, showcasing a monoclinic space group with a 1:1 ratio of diastereomers in the crystal (Moriguchi et al., 2014). Similar work on chiral cyclic amino acid esters further contributes to our understanding of these complex structures and their synthesis without the use of chiral catalysts or chromatography (Moriguchi et al., 2014).
Reactivity and Mechanistic Insights
Studies have also delved into the reactivity of related compounds, such as the synthesis of tropane alkaloids via ring-closing iodoamination, highlighting the utility of these bicyclic scaffolds in synthesizing biologically relevant molecules (Brock et al., 2012). Additionally, research on acid-catalyzed rearrangement of acetals into protected amines showcases the stereochemical outcomes important for the synthesis of complex molecules (Nativi et al., 1989).
Applications in Molecular Imaging
Some derivatives have found applications in molecular imaging, such as the efficient microwave-assisted direct radiosynthesis of PET ligands. These studies demonstrate the potential of these structures in developing selective dopamine transporter ligands for brain imaging, offering insights into neurological conditions (Riss & Roesch, 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[(5-fluoropyridin-2-yl)oxymethyl]-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(22)21-14-6-4-12(15(21)8-7-14)11-23-16-9-5-13(19)10-20-16/h5,9-10,12,14-15H,4,6-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKONTFXNFFKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)COC3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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